N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide
Description
The exact mass of the compound N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide is 430.11333292 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-29(26,27)23-11-8-16(9-12-23)19(25)24(14-15-5-4-10-21-13-15)20-22-17-6-2-3-7-18(17)28-20/h2-7,10,13,16H,8-9,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRRQAITSLHVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide, commonly referred to as EVT-6670576, is a synthetic compound with notable biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety , a methanesulfonyl group , and a piperidine ring . These structural components are known for their roles in various pharmacological activities.
| Component | Description |
|---|---|
| Benzothiazole | Associated with antimicrobial and anticancer properties. |
| Methanesulfonyl | Enhances solubility and bioavailability. |
| Piperidine | Commonly found in pharmaceuticals, contributing to diverse biological effects. |
Synthesis
The synthesis of N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide typically involves several steps using reagents such as triethylamine and dimethylformamide to ensure high yield and purity. The general synthetic route can be summarized as follows:
- Formation of Benzothiazole Derivative : The initial step involves the synthesis of the benzothiazole core.
- Introduction of Methanesulfonyl Group : This step enhances the compound's solubility.
- Piperidine Ring Closure : Final cyclization to form the piperidine structure.
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. It is hypothesized to modulate enzymatic activities, potentially leading to therapeutic effects such as:
- Anti-inflammatory actions
- Anticancer properties
Research indicates that compounds with similar structures often inhibit enzymes involved in critical biological pathways, including protein kinases and soluble epoxide hydrolases, which are relevant in various disease models .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The IC50 values for these compounds often range from 7.9 µM to 92 µM, indicating substantial potency .
- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urinary tract infections respectively .
- Antimicrobial Properties : Similar sulfonamide derivatives have been reported to possess antimicrobial activity against a range of bacterial strains, highlighting the potential for this compound in treating infections .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
